N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine
Description
N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyrazole ring, a morpholine ring, and a pyrimidine ring, which are connected through a propyl chain
Properties
IUPAC Name |
N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-13(11-21-4-2-3-19-21)10-16-14-9-15(18-12-17-14)20-5-7-22-8-6-20/h2-4,9,12-13H,5-8,10-11H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRGIEMDJOPWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=NC=N1)N2CCOCC2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the propyl chain: The pyrazole derivative can be alkylated using a suitable alkyl halide in the presence of a base.
Formation of the pyrimidine ring: This can be synthesized by the condensation of a suitable amidine with a β-dicarbonyl compound.
Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or receptor interactions.
Medicine: Potential use as a drug candidate for treating diseases by inhibiting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-3-pyrazol-1-ylpropyl)-6-piperidin-4-ylpyrimidin-4-amine: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-methyl-3-pyrazol-1-ylpropyl)-6-pyrrolidin-4-ylpyrimidin-4-amine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(2-methyl-3-pyrazol-1-ylpropyl)-6-morpholin-4-ylpyrimidin-4-amine is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to similar compounds with different ring systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
